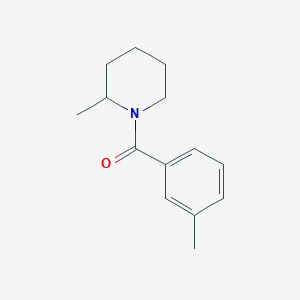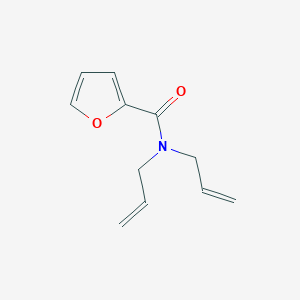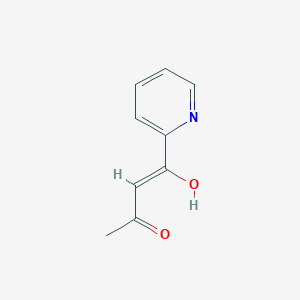
4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one, also known as HPBB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This molecule belongs to the class of chalcones, which are natural compounds found in a variety of plants. HPBB has been studied for its ability to modulate various biological pathways, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one is complex and involves multiple pathways. One of the main mechanisms of action is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been found to exhibit antioxidant activity and to protect against oxidative stress. It has also been shown to modulate the expression of genes involved in cell growth and apoptosis, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one is its ability to modulate multiple biological pathways, making it a potential candidate for the treatment of a variety of diseases. However, its complex mechanism of action also presents a challenge for researchers, as it can be difficult to isolate the specific effects of the compound. Additionally, the synthesis of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one can be challenging and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one. One area of interest is the development of novel drug formulations that can enhance the bioavailability and efficacy of the compound. Additionally, further studies are needed to elucidate the specific mechanisms of action of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one and to identify potential therapeutic targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one in humans.
Synthesemethoden
The synthesis of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one can be achieved through several methods, including the Claisen-Schmidt condensation reaction between 2-pyridinecarboxaldehyde and acetophenone in the presence of a base. Another method involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate, followed by the addition of a base and subsequent dehydration.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. In particular, 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one has been found to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase. This makes it a potential candidate for the treatment of chronic inflammatory diseases, such as arthritis and asthma.
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(Z)-4-hydroxy-4-pyridin-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C9H9NO2/c1-7(11)6-9(12)8-4-2-3-5-10-8/h2-6,12H,1H3/b9-6- |
InChI-Schlüssel |
XECTXAVLTHXJRS-TWGQIWQCSA-N |
Isomerische SMILES |
CC(=O)/C=C(/C1=CC=CC=N1)\O |
SMILES |
CC(=O)C=C(C1=CC=CC=N1)O |
Kanonische SMILES |
CC(=O)C=C(C1=CC=CC=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



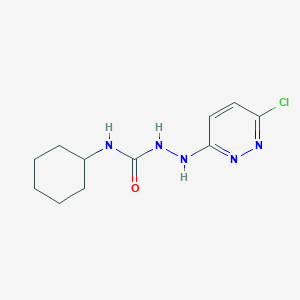

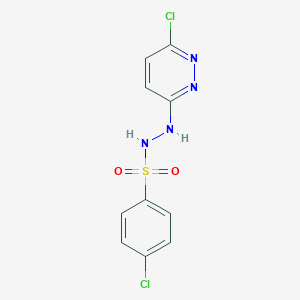
![6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263764.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)
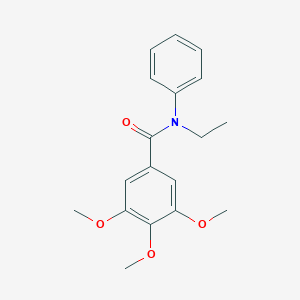
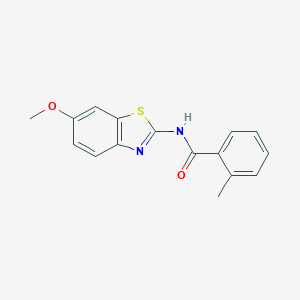
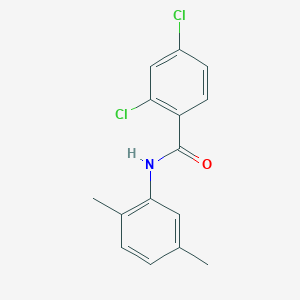

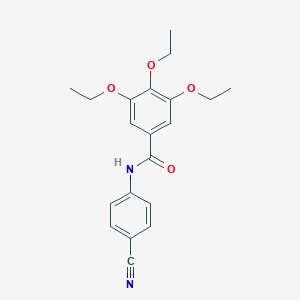
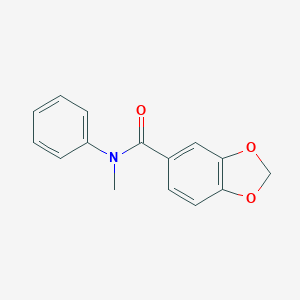
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)
